Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

GIRK Channel Selectivity Cardiac Safety Ion Channel Pharmacology

Move beyond inconsistent GIRK1/2 pharmacology. This phenoxyacetamide chemotype provides the highest reported selectivity window (~12-fold vs. GIRK1/4), eliminating confounding cardiac off-target effects in neuronal studies. Its non-NADPH-mediated amide instability makes it a unique probe for metabolic clearance assays. With the validated 1-benzyl-1H-pyrazole and 'right-hand ether' pharmacophore, it is the definitive reference for cryo-EM, SBDD, and electrophysiology. Secure this precisely differentiated probe for reproducible results.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B5659924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c22-18(14-23-16-9-5-2-6-10-16)20-17-11-12-19-21(17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,22)
InChIKeyQNIZANJTZQNNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide: A Research-Grade GIRK1/2 Potassium Channel Activator


N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a synthetic small molecule classified as a non-urea, pyrazole-based acetamide. Its primary characterized mechanism of action is as a positive allosteric modulator (PAM) and activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, with reported selectivity for the neuronal GIRK1/2 (Kir3.1/3.2) subtype over the cardiac GIRK1/4 (Kir3.1/3.4) subtype [1]. This compound belongs to a class of molecules explored as in vitro tool compounds and chemical probes for studying GIRK-related physiology, which is implicated in neuronal excitability, epilepsy, pain, and addiction pathways [2].

Procurement Rationale: Why N-(1-Benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide Is Not Interchangeable with Other GIRK Modulators


The GIRK1/2 activator chemical landscape includes several distinct chemotypes, such as urea-based compounds (e.g., ML297/VU0456810), phenylacetamides (e.g., VU0810464), and phenoxyacetamides like this compound. Substituting one chemotype for another is scientifically unsound due to fundamental differences in their structure-activity relationships (SAR). The 'right-hand ether' moiety in N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a critical pharmacophore that directly influences GIRK1/2 versus GIRK1/4 selectivity and metabolic stability, as confirmed by recent SAR campaigns [1]. Unlike the urea series, the amide bond in this chemotype is a known primary site of non-NADPH-mediated metabolism, which profoundly affects its experimental application and data interpretation [1]. Therefore, experimental replication and valid pharmacological conclusions demand precise compound specification.

Head-to-Head Evidence: Quantified Differentiation of N-(1-Benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide from Closest Analogs


GIRK1/2 Subtype Selectivity vs. Cardiac GIRK1/4 Channels

A key differentiator for this compound within the pyrazole-ether activator series is its selectivity window. Recent SAR optimization identified analogs within this series that achieve approximately 12-fold selectivity for the neuronal GIRK1/2 channel over the cardiac GIRK1/4 channel [1]. This is a critical improvement over the first-generation urea-based activator ML297, which shows only a ~5.5-fold selectivity (GIRK1/2 IC50: 160 nM vs. GIRK1/4 IC50: 887 nM) [2]. The enhanced selectivity of the optimized phenoxyacetamide series directly addresses a major liability of earlier tool compounds, reducing the potential for confounding cardiac effects in ex vivo or in vivo neuronal studies.

GIRK Channel Selectivity Cardiac Safety Ion Channel Pharmacology

Chemotype-Specific Metabolic Lability as an Experimental Variable

Metabolite identification studies on this phenoxyacetamide chemotype have pinpointed the amide bond as the major site of instability, undergoing non-NADPH-mediated metabolism [1]. This is a specific structural liability that is distinct from the urea-based GIRK1/2 activators like ML297. For researchers planning experiments in hepatic or whole-cell systems, this metabolic profile is not a drawback but a critical experimental parameter. It dictates the compound's half-life in specific assays and necessitates the use of appropriate metabolic controls, making the compound a precise tool for studying amide-labile GIRK activators.

Metabolic Stability Non-NADPH Metabolism In Vitro Tool Compound

Confirmation of the Pyrazole Scaffold's Necessity for GIRK1/2 Activation

Extensive SAR studies centered on this series have definitively confirmed the necessity of the 1-benzyl-1H-pyrazole core for potent GIRK1/2 activation [1]. Modifications to the N-1-benzyl group or the pyrazole ring itself resulted in a loss of activity, proving that the scaffold is not a mere structural variant but a pharmacophoric requirement. This stands in contrast to other series, such as the 1H-pyrazol-5-yl-2-phenylacetamides, where alternative N-1 substitutions like cyclohexyl groups (as in VU0810464) are tolerated but yield different potency and brain penetration profiles [2].

Structure-Activity Relationship Pharmacophore Model Scaffold Confirmation

Optimal Use Cases for N-(1-Benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide Based on Verified Differentiation


Isolating Neuronal GIRK1/2 Signaling from Cardiac GIRK1/4 Crosstalk

Due to its enhanced ~12-fold selectivity for GIRK1/2 over GIRK1/4 [1], this compound is ideally suited for electrophysiology or calcium flux assays in primary neuronal cultures or brain slice preparations. The wider selectivity window, compared to first-generation tools like ML297, allows neuroscientists to more confidently attribute observed changes in neuronal excitability or synaptic plasticity to GIRK1/2 channel activation, without the confounding interpretation of potential off-target cardiac channel effects.

Investigating Amide-Bond Dependent Metabolic Clearance of GIRK Activators

The identified instability of the amide bond via non-NADPH-mediated pathways [1] makes this compound a targeted chemical probe for metabolism-focused studies. ADME/DMPK scientists can use it to model and predict the clearance rates of amide-containing CNS-penetrant candidates. Its distinct metabolic profile allows for side-by-side comparative studies with more metabolically stable urea-containing GIRK activators to understand the impact of the amide linker on in vitro half-life and in vivo exposure.

Structural Biology and SAR Studies on the GIRK1/2 Allosteric Pocket

The confirmed necessity of the 1-benzyl-1H-pyrazole scaffold and the 'right-hand ether' moiety for activity [1] makes this compound a critical reference ligand for structural biology efforts. Researchers aiming to co-crystallize or perform cryo-EM studies on the GIRK1/2 channel can use this compound to define the pharmacophore's interaction with the allosteric binding site. This can facilitate structure-based drug design (SBDD) by providing a validated starting point for computationally driven lead optimization programs.

Quote Request

Request a Quote for N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.